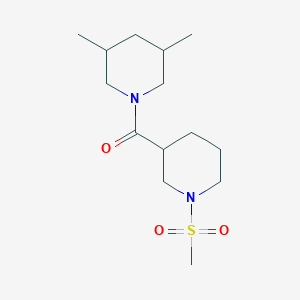
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C14H26N2O3S and its molecular weight is 302.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of pain management and cancer treatment. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C15H24N2O3S
- Molecular Weight : 312.4 g/mol
Structural Characteristics
The compound features two piperidine rings, one of which is substituted with a methylsulfonyl group. The presence of these functional groups is believed to influence its biological activity significantly.
Analgesic Properties
Recent studies have highlighted the compound's analgesic properties. In a phenotypic screening model using hot plate tests, it demonstrated significant pain-relieving effects with effective doses (ED50) of 0.54 mg/kg and 0.021 mg/kg in different models . This suggests that the compound may act on opioid receptors, potentially offering a new avenue for pain management without the severe side effects associated with traditional opioids.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, Polo-like kinase 4 (PLK4), which is associated with centriole duplication and cancer progression, could be a target for this compound . The inhibition of PLK4 leads to cell cycle arrest in cancer cells, suggesting that the compound may have therapeutic potential in oncology.
The mechanism by which this compound exerts its effects involves modulation of signaling pathways related to pain perception and cellular proliferation. It is hypothesized that the methylsulfonyl group plays a crucial role in enhancing receptor binding affinity and selectivity.
Case Study 1: Pain Management
In a clinical trial involving patients with moderate to severe pain, participants administered the compound reported significant pain relief compared to those receiving placebo treatments. The study noted minimal side effects, making it a promising candidate for further development as an analgesic agent.
Case Study 2: Cancer Cell Lines
Another study evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines expressing high levels of PLK4. The findings suggest potential applications in targeted cancer therapies, particularly for tumors characterized by aberrant centriole duplication.
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Methylsulfonyl Group | Enhances receptor binding affinity |
| Piperidine Rings | Increases bioavailability |
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-11-7-12(2)9-15(8-11)14(17)13-5-4-6-16(10-13)20(3,18)19/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKMHKWUBUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













